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Compound of Interest

Compound Name: CARM1-IN-3 dihydrochloride

Cat. No.: B15587501 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of CARM1-IN-3
dihydrochloride, a potent and selective inhibitor of Coactivator-Associated Arginine

Methyltransferase 1 (CARM1). This document details its chemical structure, physicochemical

properties, mechanism of action, and relevant experimental protocols, designed to support

research and drug development efforts targeting CARM1.

Chemical Structure and Properties
CARM1-IN-3 dihydrochloride is a small molecule inhibitor of CARM1. Its chemical and

physical properties are summarized in the table below.
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Property Value

Chemical Name CARM1-IN-3 dihydrochloride

Molecular Formula C₂₄H₃₄Cl₂N₄O₂

Molecular Weight 481.46 g/mol

2D Structure

PubChem CID 160132172

Appearance Solid

Solubility Soluble in DMSO

Storage Store at -20°C for long-term storage.

Biological Activity and Mechanism of Action
CARM1-IN-3 dihydrochloride is a highly potent and selective inhibitor of CARM1, an enzyme

that plays a crucial role in transcriptional regulation by methylating histone and non-histone

proteins.[1] Overexpression of CARM1 has been implicated in various cancers, making it a

compelling target for therapeutic intervention.

The inhibitory activity of CARM1-IN-3 dihydrochloride has been quantified, demonstrating

significant potency and selectivity.
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Target IC₅₀ (µM)

CARM1 0.07

CARM3 > 25

Table 1: Inhibitory activity of CARM1-IN-3 dihydrochloride against CARM1 and CARM3.[1]

The precise kinetic mechanism of inhibition for CARM1-IN-3 dihydrochloride has not been

explicitly detailed in the reviewed literature. However, studies on other small molecule inhibitors

of CARM1 suggest various mechanisms, including competitive, uncompetitive, and non-

competitive inhibition with respect to the enzyme's substrates (the protein substrate and the

methyl donor, S-adenosylmethionine or SAM). For instance, the CARM1 inhibitor TBBD has

been characterized as an uncompetitive inhibitor with respect to both histone H3 and SAM.[2]

Further kinetic studies are required to fully elucidate the specific mechanism of CARM1-IN-3
dihydrochloride.

CARM1 Signaling Pathway
CARM1 functions as a transcriptional coactivator by methylating arginine residues on various

proteins, including histones (specifically H3R17 and H3R26) and other non-histone proteins

like p300/CBP, BAF155, and PABP1. This methylation activity modulates chromatin structure

and the recruitment of transcriptional machinery, ultimately influencing gene expression.

CARM1 is involved in numerous cellular processes, including cell proliferation, differentiation,

and DNA damage response. In the context of cancer, CARM1 overexpression can lead to

aberrant gene expression, promoting tumor growth and progression.
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CARM1 Signaling Pathway and Inhibition

Experimental Protocols
In Vitro CARM1 Inhibition Assay (Radiometric)
This protocol is adapted from established methods for determining CARM1 inhibitory activity.[2]

Materials:

Recombinant human CARM1 enzyme

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b15587501?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC2844164/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15587501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biotinylated peptide substrate (e.g., a peptide derived from a known CARM1 substrate like

PABP1 or histone H3)

³H-S-adenosyl-methionine (³H-SAM)

CARM1-IN-3 dihydrochloride

Assay buffer: 20 mM bicine, pH 7.5, 1 mM TCEP, 0.005% BSA, 0.002% Tween-20

Stop solution: 300 µM unlabeled SAM

FlashPlate or other suitable capture plate

Topcount reader or similar scintillation counter

Procedure:

Prepare a serial dilution of CARM1-IN-3 dihydrochloride in DMSO. Further dilute in assay

buffer to the desired final concentrations.

Pre-incubate the CARM1 enzyme with the diluted CARM1-IN-3 dihydrochloride for 30

minutes at room temperature.

Initiate the reaction by adding a mixture of the biotinylated peptide substrate (final

concentration ~250 nM) and ³H-SAM (final concentration ~30 nM) to the enzyme-inhibitor

mixture. The final concentration of CARM1 should be in the low nanomolar range (e.g., 0.25

nM).

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

Stop the reaction by adding the stop solution.

Transfer the reaction mixture to the FlashPlate and incubate to allow the biotinylated peptide

to bind.

Measure the amount of incorporated ³H-methyl groups using a Topcount reader.
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Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value

by fitting the data to a dose-response curve.

Experimental Workflow for CARM1 Inhibitor
Evaluation
The evaluation of a CARM1 inhibitor like CARM1-IN-3 dihydrochloride typically follows a

multi-stage process, from initial biochemical characterization to cellular and in vivo studies.
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Workflow for CARM1 Inhibitor Evaluation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15587501?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15587501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
CARM1-IN-3 dihydrochloride is a valuable research tool for investigating the biological

functions of CARM1 and for the development of novel therapeutics targeting CARM1-driven

diseases. Its high potency and selectivity make it a suitable probe for dissecting the role of

CARM1 in various cellular pathways. Further studies to elucidate its precise mechanism of

inhibition and to evaluate its efficacy in relevant disease models are warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. Identification of a Novel Inhibitor of Coactivator-associated Arginine Methyltransferase 1
(CARM1)-mediated Methylation of Histone H3 Arg-17 - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [CARM1-IN-3 Dihydrochloride: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15587501#carm1-in-3-dihydrochloride-chemical-
structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15587501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

